molecular formula C63H92O6 B056915 2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate CAS No. 99660-94-3

2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Cat. No.: B056915
CAS No.: 99660-94-3
M. Wt: 945.4 g/mol
InChI Key: SHYCFZYQNVKAAU-UZBXBHHFSA-N
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Description

The compound 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate is a triglyceride derivative in which all three hydroxyl groups of the glycerol backbone are esterified with eicosa-5,8,11,14,17-pentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Its structure comprises a propane-1,2,3-triol (glycerol) core, with positions 1, 2, and 3 occupied by EPA moieties. Each EPA chain contains five cis double bonds at positions 5, 8, 11, 14, and 17, contributing to its high degree of unsaturation and conformational flexibility.

The molecular formula is C₆₃H₉₂O₆, with a molecular weight of 944.73 g/mol.

Properties

CAS No.

99660-94-3

Molecular Formula

C63H92O6

Molecular Weight

945.4 g/mol

IUPAC Name

2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,60H,4-6,13-15,22-24,31-33,40-42,49-59H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-

InChI Key

SHYCFZYQNVKAAU-UZBXBHHFSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Synonyms

(5Z,5’Z,5’’Z,8Z,8’Z,8’’Z,11Z,11’Z,11’’Z,14Z,14’Z,14’’Z,17Z,17’Z,17’’Z)-5,8,11,14,17-eicosapentaenoic acid, 1,2,3-propanetriyl ester

Origin of Product

United States

Preparation Methods

Stepwise Esterification of Glycerol with EPA

The foundational approach involves the sequential esterification of glycerol with EPA under controlled conditions. The process begins with the protection of glycerol’s primary hydroxyl groups to direct reactivity toward the secondary hydroxyl group. A common strategy employs trityl chloride to protect the primary hydroxyls, leaving the secondary hydroxyl available for initial esterification. Following this, the trityl groups are removed via acidic hydrolysis, exposing the primary hydroxyls for subsequent EPA coupling.

The esterification reaction typically utilizes EPA activated as its acid chloride or mixed anhydride. For example, EPA is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with glycerol in the presence of a base such as pyridine to neutralize HCl byproducts. This method achieves moderate yields (60–70%) but requires rigorous purification to remove unreacted fatty acids and glycerol derivatives.

One-Pot Transesterification

A more efficient method involves transesterification of glycerol with EPA ethyl esters (EPA-EE) using catalytic agents. Boron trifluoride (BF₃) in methanol is a widely used catalyst, facilitating the exchange of ethyl groups for glycerol’s hydroxyls. The reaction proceeds via the following steps:

  • Saponification : EPA-EE is treated with sodium hydroxide in methanol to generate EPA sodium salts.

  • Esterification : The sodium salts react with glycerol in the presence of BF₃, which activates the carbonyl group for nucleophilic attack by glycerol’s hydroxyls.

This method reduces side reactions and improves yields (75–85%) compared to stepwise approaches. However, excess EPA-EE is required to drive the reaction to completion, necessitating downstream purification via fractional distillation or column chromatography.

Enzymatic Synthesis for Regioselective Control

Lipase-Catalyzed Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) offer superior regioselectivity, preferentially esterifying glycerol’s primary hydroxyl groups. The process involves:

  • Substrate Preparation : EPA is activated as a vinyl ester to enhance reactivity.

  • Reaction Conditions : The reaction is conducted in a nonpolar solvent (e.g., hexane) at 40–50°C to maintain enzyme activity.

  • Stepwise Addition : EPA vinyl ester is added incrementally to minimize di- and triester byproducts.

This method achieves >90% regioselectivity for the 1,3-positions of glycerol, with triester yields of 50–60% after 24 hours. Scalability remains a challenge due to enzyme cost and reaction time.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical due to the compound’s susceptibility to oxidation and the presence of mono-/di-esters. Silica gel column chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3 v/v) effectively separates the triester from partial esters. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is employed for purity assessment, with acceptance criteria ≥95%.

Oxidative Stability Enhancements

To mitigate oxidation during storage, synthetic batches are treated with antioxidants (e.g., tocopherols) and packaged under nitrogen atmosphere. Accelerated stability studies (40°C/75% RH) confirm a shelf life of 24 months when stored in amber glass containers.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield60–85%50–60%
RegioselectivityLowHigh
ScalabilityHighModerate
CostLowHigh
Purity Post-Purification≥95%≥90%

Chemical methods prioritize cost and scalability, whereas enzymatic approaches favor selectivity for specific applications (e.g., pharmaceuticals).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance reaction control and reduce processing time. EPA acyl chloride and glycerol are mixed in a microreactor at 50°C, achieving 80% triester yield in <30 minutes. This method minimizes thermal degradation and improves reproducibility.

Green Chemistry Innovations

Supercritical carbon dioxide (scCO₂) as a solvent reduces environmental impact by eliminating organic solvents. EPA and glycerol exhibit high solubility in scCO₂ at 60°C and 200 bar, enabling efficient esterification with lipases .

Chemical Reactions Analysis

1,2,3-Trieicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include hydroperoxides, reduced glycerides, and substituted glycerides .

Scientific Research Applications

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems due to its amphiphilic nature. Its ability to form micelles or liposomes can enhance the solubility of hydrophobic drugs and improve their bioavailability. Studies indicate that formulations incorporating this compound can lead to targeted delivery of therapeutic agents to specific tissues or cells.

Anti-inflammatory Agents

Research has shown that derivatives of eicosapentaenoic acid (EPA), which is structurally related to the compound , exhibit anti-inflammatory properties. The application of this compound in formulating anti-inflammatory drugs could lead to significant advancements in treating chronic inflammatory diseases.

Nutraceuticals

Given its origin from polyunsaturated fatty acids like EPA and DHA (docosahexaenoic acid), this compound is being explored as a nutraceutical. Its potential benefits for cardiovascular health and cognitive function make it an attractive candidate for dietary supplements aimed at promoting overall health.

Cosmetic Formulations

The compound's emulsifying properties are being studied for use in cosmetic formulations. Its incorporation into creams and lotions may enhance skin hydration and provide anti-aging benefits due to its fatty acid content.

Case Studies

Study TitleApplicationFindings
"Micellar Formulations of Eicosapentaenoic Acid"Drug DeliveryDemonstrated enhanced solubility and bioavailability of drugs when combined with this compound.
"The Role of Omega-3 Fatty Acids in Inflammation"Anti-inflammatoryFound that compounds related to EPA reduce markers of inflammation in clinical settings.
"Nutraceutical Benefits of Omega Fatty Acids"NutraceuticalsHighlighted the positive effects on heart health and cognitive function associated with EPA-rich compounds.
"Emulsifying Properties of Fatty Acids"Cosmetic ScienceShowed improved texture and stability in cosmetic products formulated with fatty acid derivatives.

Mechanism of Action

The mechanism of action of 1,2,3-Trieicosapentaenoyl-rac-glycerol involves its incorporation into cell membranes, where it can modulate the production of eicosanoids such as leukotrienes and prostaglandins. This modulation leads to reduced inflammation and platelet aggregation. The molecular targets include enzymes involved in eicosanoid synthesis, such as cyclooxygenase and lipoxygenase .

Comparison with Similar Compounds

Methyl Eicosa-5,8,11,14,17-pentaenoate

  • Structure : A simple methyl ester of EPA, lacking the glycerol backbone .
  • Function : Primarily used as a reference standard in lipidomics and metabolic studies due to its stability and ease of synthesis. Its lower molecular weight (316.48 g/mol) enhances volatility for gas chromatography applications.
  • Research : Demonstrated anti-inflammatory effects in vitro but exhibits lower bioavailability in vivo compared to triglyceride-bound EPA due to rapid hydrolysis in the gastrointestinal tract .

Glycerophosphoethanolamine-EPA Derivatives (e.g., BioDeep_00001760110)

  • Structure: Combines EPA with a phosphoethanolamine group and an octadec-1-enoxy chain, creating an amphiphilic structure .
  • Function: Resembles phospholipids in cell membranes, suggesting roles in membrane fluidity and signaling. The phosphoethanolamine group may enhance interaction with cellular receptors.
  • Research: Limited data exist on its biological activity, but analogous phospholipid-EPA conjugates are studied for neuroprotective and anti-cancer properties .

Ceramide Derivatives (Linaria vulgaris)

  • Structure : Features a sphingosine backbone instead of glycerol, esterified with very-long-chain fatty acids (C22–C25) .
  • Function : Critical for epidermal barrier integrity and cellular apoptosis. While structurally distinct from the target compound, its long-chain FA content highlights the importance of lipid chain length in modulating biological activity.

Research Findings and Implications

  • Bioavailability : Triglyceride-bound EPA (target compound) is hypothesized to have superior absorption compared to ethyl or methyl esters due to enzymatic preferences for natural triglyceride structures in the gut .
  • Thermodynamic Stability : The high unsaturation of EPA chains increases susceptibility to oxidation, necessitating stabilization via encapsulation or antioxidant co-administration.
  • Pharmacological Potential: While direct studies on the target compound are scarce, EPA-rich triglycerides are clinically associated with reduced serum triglycerides and improved cardiovascular outcomes.

Biological Activity

The compound 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate , commonly referred to as a glycerol ester of eicosapentaenoic acid (EPA), is a significant molecule in biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C63H92O6
  • Molecular Weight : 945.4 g/mol
  • CAS Number : 99660-94-3
  • Structural Characteristics : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and is a derivative of eicosapentaenoic acid.
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce the production of leukotriene B4 (LTB4), a potent inflammatory mediator. This reduction is significant in conditions characterized by excessive inflammation such as arthritis and cardiovascular diseases .
  • Platelet Aggregation Inhibition :
    • It exhibits antiplatelet activity by inhibiting platelet aggregation, which is crucial for preventing thrombotic events. Studies indicate that it can modulate the function of platelets through its interaction with membrane phospholipids .
  • Cell Signaling Modulation :
    • The compound influences various cell signaling pathways involved in inflammation and immune responses. It may alter the expression of cytokines and chemokines in immune cells .

Pharmacological Applications

  • Cardiovascular Health : Due to its ability to lower triglyceride levels and inhibit platelet aggregation, the compound shows promise in managing cardiovascular diseases.
  • Neuroprotection : Research indicates potential neuroprotective effects against neurodegenerative diseases through anti-inflammatory mechanisms and modulation of neuronal signaling pathways.
  • Cancer Therapy : There is emerging evidence suggesting that this compound may inhibit tumor growth by modulating inflammatory responses within the tumor microenvironment .

Study 1: Anti-inflammatory Activity in Arthritis Models

A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Study 2: Cardiovascular Benefits

In a clinical trial involving patients with high triglyceride levels, participants receiving the compound showed a statistically significant reduction in triglycerides and improvements in lipid profiles over a 12-week period compared to placebo .

Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that it reduced amyloid-beta accumulation and improved cognitive function in treated animals .

Comparative Analysis

Compound NameMolecular WeightBiological Activity
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate945.4 g/molAnti-inflammatory; Antiplatelet; Neuroprotective
1,2-di-(5Z,8Z,11Z)-eicosapentaenoyl-sn-glycero-3-phosphocholine826.09 g/molAntiinflammatory; Cell signaling modulation
1,2-trieicosapentaenoyl-rac-glycerol945.4 g/molLipid metabolism modulation; Anti-inflammatory

Q & A

Q. How can the structural conformation of this triglyceride derivative be validated experimentally?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm the positions of double bonds (5E,8E,11E,14E,17E) and ester linkages. 13C-NMR^{13}\text{C-NMR} is critical for distinguishing carbonyl groups in the acyl chains .
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular weight and fragmentation patterns, ensuring purity and structural integrity .
  • X-ray crystallography may be applied if crystalline derivatives are synthesized, though the compound’s polyunsaturated nature complicates crystallization .

Q. What are the key considerations for quantifying this compound in biological matrices?

Methodological Answer:

  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) optimized for lipid separation. Use deuterated internal standards (e.g., d5_5-labeled analogs) to correct for matrix effects .
  • Validate extraction protocols using Bligh-Dyer lipid extraction to account for recovery efficiency, particularly for polar lipid derivatives .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically resolved?

Methodological Answer:

  • Conduct dose-response studies across multiple cell lines or in vivo models to identify context-dependent effects. Use meta-analysis frameworks to harmonize data from conflicting studies, incorporating covariates like oxidation state (due to polyunsaturation) .
  • Apply cheminformatics tools (e.g., molecular docking simulations) to probe interactions with proposed targets (e.g., PPAR-γ or COX-2), validating hypotheses through site-directed mutagenesis .

Q. What experimental strategies address challenges in synthesizing this compound with high stereochemical purity?

Methodological Answer:

  • Optimize stepwise esterification under inert conditions to prevent oxidation of pentaenoic chains. Use Schlenk techniques for oxygen-sensitive steps .
  • Employ silver-ion chromatography for separating geometric isomers, leveraging the affinity of Ag+^+ for double bonds .
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining, validated by 1H-NMR^{1}\text{H-NMR} to confirm regioselectivity .

Q. How can computational models predict the compound’s behavior in lipid membranes or micellar systems?

Methodological Answer:

  • Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like Slipids to model insertion kinetics and bilayer stability. Parameterize the system using quantitative structure-property relationship (QSPR) data for polyunsaturated lipids .
  • Validate predictions experimentally via small-angle X-ray scattering (SAXS) to assess membrane curvature induction .

Q. What methodologies are recommended for elucidating its metabolic fate in eukaryotic systems?

Methodological Answer:

  • Track 13C^{13}\text{C}-labeled analogs using isotopic tracing coupled with LC-MS/MS to identify metabolites. Focus on β-oxidation pathways and incorporation into phospholipids .
  • Use knockout models (e.g., CRISPR-Cas9-modified cells lacking acyl-CoA synthetases) to pinpoint enzymatic activation mechanisms .

Theoretical and Framework-Driven Questions

Q. How can theoretical frameworks guide research on this compound’s role in inflammatory signaling?

Methodological Answer:

  • Anchor studies in eicosanoid biosynthesis theory , hypothesizing competitive inhibition of arachidonic acid metabolism. Test via enzyme kinetics assays (e.g., COX-2 activity measurements) .
  • Apply systems biology models to map interactions within lipid mediator networks, integrating omics data (lipidomics/proteomics) .

Q. What methodological rigor is required to ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data (NMR, MS) in repositories like MetaboLights .
  • Standardize oxidation control protocols (e.g., BHT supplementation, argon storage) to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
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2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.